molecular formula C21H17NO5 B2466120 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid CAS No. 879500-51-3

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid

Cat. No. B2466120
CAS RN: 879500-51-3
M. Wt: 363.369
InChI Key: PCBMJTLDLJORMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid, also known as FMOC-L-F-Ac-OH, is a compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of the amino acid phenylalanine and is widely used in the field of peptide chemistry.

Scientific Research Applications

Peptide Synthesis

Fmoc-2-amino-2-furanacetic acid is used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It’s removed under basic conditions, allowing for the addition of the next amino acid in the sequence.

Self-Assembly Studies

Fmoc-modified amino acids, including Fmoc-2-amino-2-furanacetic acid, have eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making these compounds useful for studying self-assembly processes.

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . They show distinct potential for applications due to their self-assembly features.

Interaction with Carbon Surfaces

Fmoc-2-amino-2-furanacetic acid has been used in studies of the dynamic interaction of surfactants with carbon surfaces . In these systems, highly conjugated fluorenyl groups and aromatic amino acid side chains interact with the carbon surface, while carboxylate groups provide an overall negative charge.

Identification of Good Surfactants

Fmoc-2-amino-2-furanacetic acid can be used in a straightforward means to identify good surfactants within a library of many candidates . The fully reversible nature of Fmoc-X binding was demonstrated by switching the surface chemistry of carbon substrate through sequential exposure to surfactants with increasing binding energies .

Bio-Templating

The use of biomolecular derived surfactants, such as Fmoc-2-amino-2-furanacetic acid, opens new routes to the dispersion and self-assembly of nanocarbons, including the introduction of switchable chemistries . This approach is important for applications including sensors, stents, and purification of blood .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBMJTLDLJORMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(furan-2-yl)acetic acid

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